6-Methylimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKNBNNWHYJGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Methylimidazo 1,2 a Pyrazine and Its Derivatives
Classical and Advanced Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
The construction of the bicyclic imidazo[1,2-a]pyrazine system can be achieved through several strategic approaches. These methods primarily involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) ring.
Condensation Reactions of Aminopyrazines with α-Halocarbonyl Compounds
The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyrazine core is the condensation reaction between an aminopyrazine and an α-halocarbonyl compound. ucl.ac.uk This reaction, often referred to as the Tschitschibabin reaction, is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the aminopyrazine on the electrophilic carbon of the alkyl-halide. ucl.ac.uk This step is followed by an intramolecular cyclization between the primary amine and the carbonyl group. ucl.ac.uk The final step is a dehydration reaction, which proceeds via an E1cB mechanism, to yield the aromatic imidazo[1,2-a]pyrazine ring system. ucl.ac.uk The use of phenacyl bromides, which are α-halocarbonyl compounds derived from acetophenones, is common in these syntheses. tsijournals.com
A specific application of this condensation method involves the reaction of 2-aminopyrazine (B29847) with ethyl 2-chloroacetoacetate. This particular reaction highlights the complexities that can arise from using unsymmetrical carbonyl compounds. Three distinct products can be formed due to competing reaction pathways. ucl.ac.uk
Product 1 (Standard Cyclization): The initial nucleophilic attack by the endocyclic pyrazine nitrogen onto the alkyl-chloro position is followed by cyclization between the primary amine and the ketone carbonyl, leading to the expected imidazo[1,2-a]pyrazine product. ucl.ac.uk
Product 2 (Alternative Cyclization): Cyclization can occur between the primary amine and the ester carbonyl. This is followed by a rearrangement of the resulting lactam-lactim system to form an isomeric product. ucl.ac.uk
Product 3 (Initial Amine Attack): The reaction can be initiated by the primary amine attacking the alkyl-chloro position, leading to a different intermediate and ultimately a third isomeric product. ucl.ac.uk
The distribution of these products depends on the specific reaction conditions employed.
Cyclization of Aminopyridine Derivatives with α-Halo Carbonyls
While the focus is on the imidazo[1,2-a]pyrazine core, the analogous synthesis of imidazo[1,2-a]pyridines via the cyclization of 2-aminopyridine (B139424) derivatives with α-halo carbonyls is a closely related and well-documented process. nih.gov This reaction follows the same fundamental mechanism as the pyrazine variant and is a cornerstone in the synthesis of this related class of N-fused heterocycles. nih.gov One-pot, three-component reactions involving an aminopyridine, an acetophenone (B1666503) (which is brominated in situ), and a bromine source can efficiently produce 2-arylimidazo[1,2-a]pyridines. researchgate.net This highlights the versatility of the general synthetic strategy across different aminoazine precursors.
Electrophilic Bromination and Subsequent Cyclization Strategies
Electrophilic bromination is a key strategy both for preparing the necessary precursors and for the functionalization of the final heterocyclic core.
Precursor Synthesis: To obtain the required α-halocarbonyl compounds, acetophenones can be brominated. While traditional methods use hazardous molecular bromine, greener alternatives involve using reagents like copper(II) bromide or N-Bromosuccinimide (NBS). tsijournals.com Bromination with NBS, in particular, has proven to be a more efficient protocol, often avoiding cumbersome workups. tsijournals.com This step creates the phenacyl bromide which then undergoes cyclization with the aminopyrazine. tsijournals.com
Core Functionalization: Direct bromination of the 6-methylimidazo[1,2-a]pyrazine core using an electrophilic bromine source like NBS is also a critical transformation. Theoretical and experimental studies show that the C3 position is the preferential site for electrophilic attack. ucl.ac.uk Regioselective bromination with NBS leads to the synthesis of 3-bromo-imidazo[1,2-a]pyrazine derivatives, which are valuable intermediates for further chemical modifications. tsijournals.com
| Reagent | Substrate | Position of Bromination | Product Type |
| NBS | Acetophenone | α-carbon | α-Bromoacetophenone (Precursor) |
| NBS | This compound | C3 | 3-Bromo-6-methylimidazo[1,2-a]pyrazine |
| Br₂ in EtOH | This compound | Multiple | Di-brominated species |
| Heterocyclic Core | Reaction Type | Conditions | Advantage |
| Imidazo[1,2-a]pyridine (B132010) | Multicomponent | Microwave, EtOH, NH₄Cl catalyst | Eco-friendly, Efficient |
| Imidazo[1,2-a]pyridine | Condensation | Microwave, Water, Catalyst-free | Green solvent, Excellent yield (92-95%) |
| Imidazo[1,2-a]pyrimidine | Condensation | Microwave, 160 °C, 20 min | Rapid, High yield |
Aqueous Synthesis without Deliberate Catalyst Addition
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that utilize environmentally benign solvents like water and avoid the use of catalysts. It has been demonstrated that the synthesis of imidazo[1,2-a]pyrazines, as well as related methylimidazo[1,2-a]pyridines, can be achieved in an aqueous medium without the deliberate addition of a catalyst. organic-chemistry.org This approach offers significant advantages, including operational simplicity, reduced environmental impact, and often easier product purification. scispace.com Multi-component reactions, which build complex molecules in a single step, have also been successfully performed in mixtures of water and ethanol (B145695) under catalyst-free conditions to produce imidazo[1,2-a]pyridine derivatives. scispace.com The use of water as a solvent under microwave irradiation further enhances the green credentials of these synthetic protocols. connectjournals.com
Functionalization and Derivatization Strategies for the this compound Scaffold
The strategic modification of the this compound ring system is crucial for developing new chemical entities. The presence of the electron-donating methyl group at C6 influences the electronic properties of the bicyclic system, while functional groups at other positions, notably C2, serve as versatile handles for a wide array of chemical transformations.
Reactivity of the Carboxylate Group at Position 2
A carboxylate group, often introduced as an ester, at the C2 position of the imidazo[1,2-a]pyrazine nucleus is a key intermediate for further molecular elaboration. Its reactivity is governed by the principles of nucleophilic acyl substitution, where the carbonyl carbon is the electrophilic site for attack by various nucleophiles.
The ester functionality at position 2, such as in ethyl this compound-2-carboxylate, is susceptible to nucleophilic acyl substitution. In these reactions, the ethoxy group (-OEt) acts as a leaving group, which is replaced by an incoming nucleophile. While the carboxylic acid itself is generally unreactive toward nucleophiles under basic conditions due to the formation of a resonance-stabilized carboxylate anion, its ester derivatives are significantly more reactive. masterorganicchemistry.comlibretexts.org
The reaction proceeds via a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. The subsequent elimination of the leaving group re-forms the carbonyl double bond. masterorganicchemistry.comyoutube.com Common nucleophiles for this transformation include alkoxides, amines, and hydrazines, leading to transesterification, amidation, and hydrazide formation, respectively. For instance, the conversion of the C2-ester to a hydrazide is a key step in the synthesis of more complex conjugates. researchgate.net
The hydrolysis of an ester at the C2 position to the corresponding carboxylic acid is a fundamental transformation, providing a crucial precursor for further derivatization, such as amide bond formation. ucl.ac.uk This reaction can be catalyzed by either acid or, more commonly, a base.
Basic hydrolysis, or saponification, involves the reaction of the ester with a hydroxide (B78521) source, such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution. masterorganicchemistry.com The reaction is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form the carboxylate salt. Subsequent acidification is required to furnish the neutral carboxylic acid. A typical procedure involves the hydrolysis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate to yield imidazo[1,2-a]pyrazine-2-carboxylic acid. ucl.ac.uk Similarly, hydrolysis of related substituted imidazo[1,2-a]pyridine esters has been achieved using strong acids like 12 M HCl under reflux conditions. nih.gov
Table 1: Conditions for Hydrolysis of Imidazo[1,2-a]pyrazine/pyridine-2-carboxylates This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | NaOH | - | Imidazo[1,2-a]pyrazine-2-carboxylic acid | ucl.ac.uk |
Carboxamide Synthesis and Diversification via Condensation with Amines
The synthesis of carboxamides from imidazo[1,2-a]pyrazine-2-carboxylic acid is a widely used strategy for creating diverse libraries of compounds. The amide bond is a stable and common functional group in biologically active molecules. The direct condensation of a carboxylic acid with an amine is often inefficient and requires a coupling agent to activate the carboxylic acid.
A common approach involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride (using reagents like thionyl chloride, SOCl₂) or an active ester. libretexts.org Alternatively, various peptide coupling reagents can be employed. Research has shown the successful synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides by condensing imidazo[1,2-a]pyrazine-2-carboxylic acid with a range of aliphatic and aromatic amines. ucl.ac.uk This reaction can be facilitated by reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) in the presence of a base like 1-methylimidazole, often under microwave irradiation to accelerate the reaction. ucl.ac.uk
Table 2: Synthesis of N-Aryl Imidazo[1,2-a]pyrazine-2-carboxamides This table is interactive. You can sort and filter the data.
| Carboxylic Acid | Amine | Coupling Reagent(s) | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine-2-carboxylic acid | Various aliphatic/aromatic amines | Mukaiyama's reagent, 1-methylimidazole | Microwave irradiation | N-Alkyl/Aryl-imidazo[1,2-a]pyrazine-2-carboxamides | ucl.ac.uk |
Chalcone (B49325) Conjugation through Hydrazide Intermediates
Further diversification of the C2 position can be achieved by creating hybrid molecules, such as chalcone conjugates. Chalcones are known pharmacophores, and their conjugation to the imidazo[1,2-a]pyrazine scaffold can lead to compounds with enhanced or novel biological activities. This is typically achieved through a hydrazide intermediate.
The synthesis begins with the conversion of an ethyl imidazo[1,2-a]pyrazine-2-carboxylate derivative to the corresponding carbohydrazide. This is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol under reflux. researchgate.net The resulting imidazo[1,2-a]pyrazine-2-carbohydrazide (B3292080) is then condensed with various substituted aromatic aldehydes in a subsequent step. This condensation reaction forms a hydrazone linkage, yielding the final N'-benzylidene-carbohydrazide derivatives, which are chalcone analogues. researchgate.net Analogous strategies have been used to synthesize imidazo[1,2-a]pyridine-chalcone conjugates. youtube.comorganic-chemistry.org
Table 3: Synthesis of Imidazo[1,2-a]pyrazine-Chalcone Conjugates This table is interactive. You can sort and filter the data.
| Step | Starting Material | Reagent(s) | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Hydrazine hydrate | Ethanol, Reflux, 12 h | Imidazo[1,2-a]pyrazine-2-carbohydrazide | researchgate.net |
Oxidation Reactions and Reagents
Oxidation reactions on the this compound scaffold can target various positions, including the methyl group itself or the heterocyclic rings. The methyl group at C6 is analogous to a benzylic position and is potentially susceptible to oxidation to an alcohol, aldehyde, or carboxylic acid, depending on the reagent and conditions used. While specific studies on the oxidation of the 6-methyl group on this particular scaffold are not extensively detailed in the reviewed literature, general principles of heterocyclic chemistry can be applied.
Reagents commonly used for the oxidation of methyl groups on nitrogen-containing heterocycles include potassium permanganate (B83412) (KMnO₄), selenium dioxide (SeO₂), or ceric ammonium (B1175870) nitrate (B79036) (CAN). The choice of oxidant is critical to avoid degradation of the sensitive imidazopyrazine core. For instance, in related systems, oxidation of sulfanyl (B85325) groups to sulfones has been accomplished using reagents like meta-chloroperoxybenzoic acid (mCPBA). ucl.ac.uk Furthermore, oxidative C-H functionalization and dehydrogenative coupling reactions are known for imidazo[1,2-a]pyridine systems, often employing metal catalysts or photocatalysis, which indicates the ring system's tolerance to oxidative conditions. organic-chemistry.orgtsijournals.com N-Bromosuccinimide (NBS) has been used for regioselective bromination, which is an oxidative halogenation process. The specific application of these methods to the 6-methyl group would require careful optimization to achieve the desired transformation selectively.
Reduction Reactions and Reagents
The imidazo[1,2-a]pyrazine ring system can undergo partial reduction to yield its tetrahydro derivative. This transformation is typically achieved through catalytic hydrogenation. An alternative method for this reduction involves the use of sodium cyanoborohydride (NaBH3CN).
While direct reduction of the this compound core is a key transformation, reduction of substituent groups on the ring is also a common synthetic strategy. For instance, a formyl group at the 8-position of the related imidazo[1,2-a]pyridine ring system can be converted to a hydroxymethyl group using sodium borohydride (B1222165) (NaBH4). Similarly, sodium borohydride has been employed in the synthesis of various substituted imidazo[1,2-a]pyrazines.
| Reaction Type | Reagent | Product |
| Partial Reduction of Core | Catalytic Hydrogenation | Tetrahydroimidazo[1,2-a]pyrazine |
| Partial Reduction of Core | Sodium Cyanoborohydride | Tetrahydroimidazo[1,2-a]pyrazine |
| Reduction of Formyl Group | Sodium Borohydride | Hydroxymethyl derivative |
Nucleophilic Substitutions at Carbon Atoms Adjacent to Nitrogen Atoms
Nucleophilic substitution reactions are a valuable tool for the functionalization of the this compound core, particularly at positions adjacent to the nitrogen atoms (C2, C3, C5, and C8). The C8 position has been a primary focus for such transformations.
Derivatives of 8-bromo-2-substituted-6-methylimidazo[1,2-a]pyrazine serve as versatile substrates for nucleophilic substitution. nih.gov These compounds react with a variety of cyclic and acyclic secondary amines, such as morpholine (B109124), piperidine (B6355638), imidazole, and pyrrolidine, to yield the corresponding 8-amino-substituted derivatives. nih.gov This substitution is typically carried out by heating the 8-bromo compound with the respective amine. nih.gov
Furthermore, the synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines has been achieved through a synthetic route that involves an isocyanide-based multicomponent reaction, followed by a nucleophilic aromatic substitution. This approach allows for the introduction of amino groups at both the C3 and C8 positions.
| Position | Halogenated Precursor | Nucleophile | Product |
| C8 | 8-Bromo-2-substituted-6-methylimidazo[1,2-a]pyrazine | Morpholine | 8-Morpholino-2-substituted-6-methylimidazo[1,2-a]pyrazine |
| C8 | 8-Bromo-2-substituted-6-methylimidazo[1,2-a]pyrazine | Piperidine | 8-Piperidino-2-substituted-6-methylimidazo[1,2-a]pyrazine |
| C8 | 8-Bromo-2-substituted-6-methylimidazo[1,2-a]pyrazine | Imidazole | 8-Imidazolyl-2-substituted-6-methylimidazo[1,2-a]pyrazine |
| C8 | 8-Bromo-2-substituted-6-methylimidazo[1,2-a]pyrazine | Pyrrolidine | 8-Pyrrolidinyl-2-substituted-6-methylimidazo[1,2-a]pyrazine |
Regioselective Electrophilic Additions to the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system exhibits specific regioselectivity in electrophilic addition reactions, with the site of attack being influenced by the reaction conditions.
Under neutral conditions, the preferential site for electrophilic attack on the imidazo[1,2-a]pyrazine core is the C3 position. This regioselectivity is attributed to the electronic distribution within the heterocyclic system. The intermediate formed by attack at C3 is more stable as it allows the six-membered pyrazine ring to maintain its aromaticity.
This preference for C3 substitution is experimentally confirmed by bromination reactions. Treatment of 2,8-disubstituted imidazo[1,2-a]pyrazines with N-bromosuccinimide (NBS) in ethanol results in regioselective bromination at the C3 position.
While C3 is the primary site for bromination under neutral conditions, other bromination patterns and the formation of multi-brominated species can occur. Attempts to functionalize the imidazo[1,2-a]pyrazine core through bromination have, in some cases, led to inseparable mixtures of dibrominated regioisomers.
Furthermore, the reaction of this compound with molecular bromine (Br2) in ethanol has been observed to produce various di-brominated species. This suggests that under certain conditions, multiple sites on the ring system can be susceptible to electrophilic attack by bromine.
| Reagent | Conditions | Position(s) of Bromination |
| N-Bromosuccinimide (NBS) | Neutral (Ethanol) | C3 |
| Bromine (Br2) | Ethanol | Multiple (Di-brominated species) |
Cross-Coupling Reactions Utilizing Halogenated Derivatives
Halogenated derivatives of this compound are key intermediates for the construction of more complex molecules through cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents.
The bromine atom at the C8 position of the this compound ring serves as an effective handle for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the coupling of the 8-bromo derivative with various aryl and heteroaryl boronic acids. The result is the formation of 8-aryl or 8-heteroaryl substituted 6-methylimidazo[1,2-a]pyrazines, providing a powerful method for diversifying the core structure.
| Halogenated Substrate | Coupling Partner | Catalyst System | Product |
| 8-Bromo-6-methylimidazo[1,2-a]pyrazine | Aryl boronic acid | Palladium catalyst | 8-Aryl-6-methylimidazo[1,2-a]pyrazine |
| 8-Bromo-6-methylimidazo[1,2-a]pyrazine | Heteroaryl boronic acid | Palladium catalyst | 8-Heteroaryl-6-methylimidazo[1,2-a]pyrazine |
Methyl Group Modifications (e.g., Oxidation to Aldehydes or Acids)
The selective oxidation of a methyl group on a heteroaromatic ring system, such as that in this compound, to an aldehyde or a carboxylic acid is a valuable transformation in medicinal chemistry for structure-activity relationship (SAR) studies and for introducing further chemical handles. While direct oxidation of the 6-methyl group on the imidazo[1,2-a]pyrazine core is not extensively documented in the reviewed literature, methods for the oxidation of methyl groups on related nitrogen-containing heterocycles, particularly pyridines, can provide insights into potential synthetic strategies.
The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established process. One such method involves the use of a halogen oxidizing agent in the presence of water and under the influence of actinic radiation. For instance, methylpyridines dissolved in an aqueous solution can be treated with a molecular halogen at elevated temperatures to yield the corresponding pyridine (B92270) carboxylic acid google.com. This process is driven to completion by the continuous removal of the hydrogen halide formed as an azeotrope with water google.com. Another approach for the oxidation of methyl groups on aromatic rings to carboxylic acids utilizes potassium dichromate in sulfuric acid, followed by refluxing in nitric acid reddit.com.
For the more controlled, partial oxidation to an aldehyde, specific reagents and conditions are required to prevent over-oxidation to the carboxylic acid. The use of chromium trioxide in pyridine is a classic method for oxidizing primary alcohols to aldehydes without significant formation of the carboxylic acid, a principle that can be adapted for the oxidation of activated methyl groups quora.com. The absence of water is crucial in preventing the formation of the gem-diol intermediate which is susceptible to further oxidation to the carboxylic acid quora.com.
These established methods for the oxidation of methylpyridines suggest plausible routes for the functionalization of the 6-methyl group of this compound. The choice of oxidant and reaction conditions would be critical to selectively achieve either the aldehyde or the carboxylic acid derivative, thereby providing valuable intermediates for further chemical exploration.
Diversity Generation via Substitutions at C2, C3, and C8 Positions
The imidazo[1,2-a]pyrazine scaffold offers multiple sites for substitution, allowing for the generation of diverse chemical libraries for various applications. The C2, C3, and C8 positions are particularly amenable to functionalization, and various synthetic strategies have been developed to introduce a wide range of substituents at these sites.
Substitution at the C2 Position:
The C2 position of the imidazo[1,2-a]pyrazine ring can be functionalized through condensation reactions. For instance, 2-substituted derivatives can be prepared by reacting 2-amino-3-methyl-pyrazine with a 2-bromo-1-arylethanone. This reaction leads to the formation of a C2-aryl substituted imidazo[1,2-a]pyrazine as the major product nih.gov. The reaction of 2-amino-3-chloropyrazine (B41553) with α-chloro-acetophenones also yields C2-substituted imidazo[1,2-a]pyrazines nih.gov. Furthermore, direct C-H arylation at the C2 position of N3-protected imidazo[4,5-b]pyridines, a related heterocyclic system, has been achieved, suggesting a potential route for C2 functionalization of imidazo[1,2-a]pyrazines nih.gov.
Interactive Data Table: Examples of C2-Substituted this compound Derivatives
| Compound ID | R2 Substituent | Synthetic Method | Reference |
| 1 | 4-Fluorophenyl | Condensation of 2-amino-5-methylpyrazine with 2-bromo-1-(4-fluorophenyl)ethanone | tsijournals.com |
| 2 | Phenyl | Condensation of 2-amino-5-methylpyrazine with 2-bromo-1-phenylethanone | tsijournals.com |
| 3 | 6-Bromo-3-pyridyl | Reaction of 2-amino-3-methyl-pyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone | nih.gov |
Substitution at the C3 Position:
The C3 position of the imidazo[1,2-a]pyrazine ring is highly susceptible to electrophilic substitution. Bromination at this position can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent like ethanol at low temperatures tsijournals.com. This provides a versatile handle for further functionalization through cross-coupling reactions. For the analogous imidazo[1,2-a]pyridine system, C3-alkylation has been accomplished via a three-component aza-Friedel–Crafts reaction, indicating a potential strategy for introducing alkyl groups at the C3 position of this compound nih.gov.
Interactive Data Table: Examples of C3-Substituted this compound Derivatives
| Compound ID | R3 Substituent | Reagent | Reference |
| 4 | Bromo | N-Bromosuccinimide (NBS) | tsijournals.com |
Substitution at the C8 Position:
The C8 position of the this compound core can be functionalized through nucleophilic aromatic substitution. Starting from an 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine, a variety of amino groups can be introduced by heating with the corresponding amine. This method has been used to synthesize a range of 8-amino derivatives with diverse cyclic and acyclic secondary amines tsijournals.com. The reaction is reported to be facile and often does not require a catalyst tsijournals.com.
Interactive Data Table: Examples of C8-Substituted this compound Derivatives
| Compound ID | R8 Substituent | Synthetic Method | Reference |
| 5a | Morpholino | Nucleophilic substitution of 8-bromo derivative with morpholine | tsijournals.com |
| 5b | Pyrrolidin-1-yl | Nucleophilic substitution of 8-bromo derivative with pyrrolidine | tsijournals.com |
| 5h | 2,2'-(azanediyl)diethanol | Nucleophilic substitution of 8-bromo derivative with diethanolamine | tsijournals.com |
The ability to selectively functionalize the C2, C3, and C8 positions of the this compound scaffold provides a powerful platform for the synthesis of diverse compound libraries, which is crucial for the exploration of their biological activities and other potential applications.
Structure Activity Relationship Sar Studies of 6 Methylimidazo 1,2 a Pyrazine Derivatives
Influence of Scaffold Modifications on Biological Activity
The core imidazo[1,2-a]pyrazine (B1224502) ring system is considered an essential structural feature for the biological properties of its derivatives, particularly in the context of anticancer activity. researchgate.net Modifications to this central scaffold can significantly alter the compound's therapeutic potential. Research indicates that this nitrogen-bridged heterocyclic system is a key pharmacophore, and its integrity is fundamental to the observed biological effects. researchgate.nettsijournals.com
Studies involving the functionalization of the imidazo[1,2-a]pyrazine scaffold have shown that while substitutions at various positions are tolerated and can enhance activity, the fundamental bicyclic structure is the primary anchor for biological interactions. nih.govrsc.org This core structure serves as a rigid framework upon which different functional groups can be strategically placed to modulate pharmacological properties.
Positional Effects of Substituents on Potency and Selectivity
The placement of substituents on the 6-Methylimidazo[1,2-a]pyrazine ring system has a profound impact on the resulting compound's potency and selectivity. Different positions on the scaffold (C2, C3, and C8 being the most commonly studied) exhibit distinct sensitivities to substitution.
C2 Position: The C2 position is a key site for structural modifications. The nature of the substituent at this position, whether it is an electron-donating or electron-withdrawing group, can greatly influence anticancer activity across different cancer cell lines. researchgate.net
C3 Position: Selective magnesiation at the C3 position allows for the introduction of various electrophiles, leading to 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov This position has been functionalized with groups like iodides, allyl groups, and ketones, demonstrating its accessibility for creating diverse analogues. nih.gov
C8 Position: The C8 position has also been a target for introducing chemical diversity. Nucleophilic substitution on an 8-bromo-6-methyl-imidazo[1,2-a]pyrazine intermediate allows for the introduction of various cyclic and acyclic secondary amines, such as morpholine (B109124) and piperidine (B6355638). tsijournals.com
The following table summarizes the effects of substituents at various positions on the imidazo[1,2-a]pyrazine scaffold.
| Position | Type of Substituent | Influence on Biological Activity | Reference |
| C2 | Electron-withdrawing or electron-donating groups | Greatly impacts the resulting anticancer activity in different cancer cells. | researchgate.net |
| C3 | Iodides, allyl groups, ketones | Allows for the creation of diverse 3,6-disubstituted derivatives. | nih.gov |
| C8 | Cyclic and acyclic secondary amines (e.g., morpholine, piperidine) | Introduces versatile pharmacophores to increase molecular diversity. | tsijournals.com |
Impact of Electron-Withdrawing Groups on Anticancer Activity
The electronic properties of substituents play a critical role in the anticancer potential of this compound derivatives. Specifically, the presence and nature of electron-withdrawing groups (EWGs) can significantly modulate activity.
SAR studies have revealed that the difference between electron-withdrawing and electron-donating groups, particularly at the C-2 position, is a major determinant of the resulting anticancer efficacy. researchgate.net While specific trends can be cell-line dependent, the introduction of EWGs is a common strategy to enhance potency. For instance, in a related series of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the introduction of an electron-withdrawing fluorine atom onto a benzene (B151609) ring substituent led to a decrease in activity compared to its non-fluorinated counterpart, highlighting the nuanced and position-dependent effects of such groups. nih.gov
Correlation Between Structural Parameters and Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to build predictive models that correlate the structural features of imidazo[1,2-a]pyrazine derivatives with their biological efficacy. researchgate.net These studies use computational methods to link physicochemical descriptors to cytotoxic effects against cancer cell lines. researchgate.net
Within this framework, both electronic and topological descriptors are calculated to understand their influence on activity. researchgate.net
Electronic Descriptors: These include parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the total dipole moment. researchgate.net
Topological Descriptors: These relate to the molecule's size and shape, including molecular weight, molar volume, parachor, and polarizability. researchgate.net
By combining these descriptors using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN), researchers can develop models that predict the biological activity of new compounds. researchgate.net These models have shown a good correlation between the predicted and experimental values of anticancer activity, suggesting that parameters like molecular weight, molar refractivity, and electronic properties are key determinants of efficacy. researchgate.net
The table below lists some of the key descriptors used in QSAR models for imidazo[1,2-a]pyrazine derivatives.
| Descriptor Type | Examples | Relevance |
| Electronic | Total Energy (E), EHOMO, ELUMO, Dipole Moment | Describe the electronic aspects of the molecule and its reactivity. |
| Topological | Molecular Weight, Molar Volume, Parachor, Polarizability | Describe the size, shape, and steric properties of the molecule. |
Pharmacophore Fusion Strategies in Drug Design
Pharmacophore fusion, or molecular hybridization, is a powerful strategy in drug design where two or more distinct pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. The imidazo[1,2-a]pyrazine scaffold has been effectively used in such strategies.
One approach involves fusing the imidazo[1,2-a]pyridine (B132010) scaffold (a close analogue) with a 4-aminoquinazoline moiety to develop potent PI3Kα inhibitors for cancer therapy. nih.gov Similarly, a ring fusion strategy was employed to design novel imidazo[1,2-a]pyrazine derivatives that act as tubulin polymerization inhibitors, demonstrating potent anti-proliferative activities. nih.gov Another study involved merging structural elements from two different high-throughput screening hits to generate a more potent and selective imidazopyrazine-based modulator of AMPA receptors. nih.gov Furthermore, new series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold have been designed and synthesized, leading to compounds with high potency against human melanoma cell lines. nih.gov These examples underscore the utility of the imidazo[1,2-a]pyrazine core as a foundational element in creating novel, multifunctional therapeutic agents.
Biological Activities and Mechanistic Investigations
Anticancer and Antiproliferative Activities
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) class have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death, halting the cell cycle, and inhibiting key cellular signaling pathways.
The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been evaluated against a panel of human cancer cell lines. While specific inhibitory data for 6-Methylimidazo[1,2-a]pyrazine is limited, studies on closely related analogs provide insight into the potential of this chemical class.
One study reported the synthesis of a series of novel imidazo[1,2-a]pyrazine derivatives as potential tubulin inhibitors. These compounds exhibited potent anti-proliferative activities, with IC50 values ranging from micromolar to nanomolar concentrations against cell lines such as HepG-2, HCT-116, A549, and MDA-MB-231. Notably, the compound designated as TB-25 showed the most potent inhibitory effect against HCT-116 cells, with an IC50 of 23 nM google.com.
Another study focused on imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, and reported significant anticancer activities against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines rsc.orgnih.govtsijournals.com. For instance, compound 12b from this series displayed IC50 values of 11 μM against Hep-2, 13 μM against HepG2, and 11 μM against both MCF-7 and A375 cell lines rsc.orgtsijournals.com.
In a specific investigation involving a 6-methyl substituted analog, 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine was synthesized and evaluated for its cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. However, this particular compound did not exhibit significant anticancer activity at a concentration of 10 μg/mL researchgate.net.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|---|
| TB-25 | HCT-116 | Colon Carcinoma | 0.023 |
| Compound 12b (imidazo[1,2-a]pyridine derivative) | Hep-2 | Laryngeal Carcinoma | 11 |
| HepG2 | Hepatocellular Carcinoma | 13 | |
| MCF-7 | Breast Carcinoma | 11 | |
| A375 | Skin Cancer | 11 | |
| 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | HeLa | Cervical Cancer | Inactive at 10 μg/mL |
| MCF7 | Breast Cancer | Inactive at 10 μg/mL |
The antiproliferative effects of imidazo[1,2-a]pyrazine and its analogs are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Studies on imidazo[1,2-a]pyrazine derivatives have shown that these compounds can trigger apoptosis through pathways involving cyclic AMP (cAMP). Certain derivatives with a purine-like structure, such as PAB13 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine), and PAB23 (3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), have been found to induce apoptosis in the human Dami cell line. Their apoptotic effect is linked to their ability to increase cAMP levels by inhibiting phosphodiesterases researchgate.net.
In a study on an imidazo[1,2-a]pyridine derivative, compound 6 was found to induce the intrinsic apoptotic pathway in melanoma and cervical cancer cells. This was evidenced by increased cleavage of PARP and a decrease in the anti-apoptotic protein BCL2 ucl.ac.uk.
Cell Cycle Arrest: In addition to apoptosis, imidazo[1,2-a]pyrazine derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, the tubulin inhibitor TB-25 was found to induce G2/M phase cell cycle arrest in HCT-116 cells in a dose-dependent manner google.com. Similarly, the imidazo[1,2-a]pyridine derivative, compound 6 , induced significant G2/M cell cycle arrest in melanoma and cervical cancer cell lines ucl.ac.uk. Another study on a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k , also demonstrated the induction of cell cycle arrest at the G2/M phase in HCC827 cells nih.gov.
Currently, there is a lack of specific published research investigating the inhibitory activity of this compound on cytochrome P450 enzymes, such as CYP1A2. The pharmacokinetic implications of this specific compound, therefore, remain to be elucidated. Further studies are required to understand its metabolic profile and potential for drug-drug interactions.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Consequently, it is a significant target for anticancer drug development. Several derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of this pathway.
One study reported that a novel imidazo[1,2-a]pyridine derivative, compound 6 , effectively inhibited the AKT/mTOR pathway in melanoma and cervical cancer cells. Treatment with this compound led to a reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) tsijournals.comucl.ac.uk.
Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. Among them, compound 13k demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM and effectively blocked the PI3K pathway in HCC827 cells nih.govnih.gov. These findings highlight the potential of the broader imidazo[1,2-a]pyrazine and pyridine (B92270) scaffolds to be developed as inhibitors of the PI3K/mTOR pathway.
The EphB4 receptor tyrosine kinase is involved in critical cellular processes such as embryogenesis and angiogenesis and has been found to be overexpressed in several types of cancer, including breast, lung, and prostate cancer documentsdelivered.com. This makes it an attractive target for anticancer therapies.
A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered to be potent inhibitors of the EphB4 receptor. These compounds exhibit nanomolar potency for EphB4, suggesting that the imidazo[1,2-a]pyrazine scaffold is a promising starting point for the development of EphB4 inhibitors documentsdelivered.com. The specific inhibitory activity of this compound against EphB4 has not been reported, but the activity of these diarylurea derivatives underscores the potential of this chemical class to target this receptor.
The anticancer activity of some imidazo[1,2-a]pyrazine derivatives can be attributed to their direct interactions with cellular macromolecules like DNA and proteins.
One study investigated the interaction of a novel imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrid, compound 31 , with calf thymus DNA (CT-DNA). The results suggested that this compound intercalates into the DNA base pairs, which could interfere with DNA replication and transcription, ultimately leading to cell death. The binding constant for this interaction was determined to be 1.25 × 10^4 M-1. The same study also showed that compound 31 effectively binds to bovine serum albumin (BSA), a model protein, with a binding constant of 3.79 ×10^4 M-1, indicating its potential to be transported in the bloodstream.
Another class of imidazo[1,2-a]pyrazine derivatives has been identified as tubulin polymerization inhibitors. Compound TB-25, for instance, was shown to fit well into the colchicine (B1669291) binding site of tubulin, thereby disrupting the dynamic equilibrium of microtubules in cancer cells google.com. This interference with the cytoskeleton can lead to cell cycle arrest and apoptosis.
Interactions with DNA and Protein Targets
DNA Intercalation Studies
The interaction between small molecules and DNA is a common mechanism for antitumor drugs, as it can interfere with DNA replication and transcription, ultimately disrupting cell division. nih.gov One such interaction is intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov
Studies on novel hybrid derivatives of imidazo[1,2-a]pyrazine have demonstrated this capability. For instance, a compound featuring two 1-cyclohexyl-1H-benzo[d]imidazole groups attached to the imidazo[1,2-a]pyrazine core was shown to intercalate into calf thymus DNA (CT-DNA) base pairs. nih.gov The investigation of this interaction yielded a binding constant (Kb) of 1.25 × 104 M−1, indicating a stable association between the compound and the DNA. nih.gov While this binding affinity is less than that of the classic intercalator ethidium bromide, it falls within the typical range for intercalating agents. mdpi.com This mechanism suggests that imidazo[1,2-a]pyrazine derivatives can directly target cellular genetic material.
Bovine Serum Albumin (BSA) Binding
The binding of a chemical compound to serum albumins, such as Bovine Serum Albumin (BSA), is a critical factor in its pharmacokinetic profile, influencing its distribution and bioavailability throughout the body. nih.gov The interaction between pyrazine (B50134) derivatives and BSA has been investigated using spectroscopic and molecular dynamics simulations. researchgate.net
These studies reveal that pyrazine derivatives effectively bind to BSA, with hydrophobic interactions being the primary force driving the formation of the compound-protein complex. researchgate.net The process is characterized as a static quenching mechanism, which occurs when a complex is formed between the molecule and the protein in its ground state. nih.govresearchgate.net For a specific imidazo[1,2-a]pyrazine-benzimidazole hybrid, a binding constant (Kb) of 3.79 ×104 M-1 was determined, signifying effective binding. nih.gov An optimal binding constant for drug transport is generally considered to be in the range of 104 – 106 M−1. nih.gov This ensures the compound is stable enough for transport but can also be released at its target site. nih.gov Further analysis has shown that these interactions can induce conformational changes in the structure of BSA. researchgate.net
Antimicrobial and Antituberculosis Properties
Potency against Mycobacterium tuberculosis (Mtb) Strains
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown significant promise as potent antitubercular agents. nih.gov These compounds have demonstrated low nanomolar (nM) Minimum Inhibitory Concentration (MIC) values against M. tuberculosis in vitro. nih.gov The success of these analogues has spurred interest in the broader imidazopyridine and imidazopyrazine classes as a source for new anti-TB drugs. rsc.orgrsc.orgresearchgate.net
Research into imidazo[1,2-a]pyridine-3-carboxamides, for example, has produced compounds with MIC values as low as ≤0.006 μM against the replicating H37Rv strain of M. tuberculosis. nih.gov
Table 1: In vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives against Mtb H37Rv
| Compound | MIC (μM) | Reference |
|---|---|---|
| Compound 9 | ≤0.006 | nih.gov |
| Compound 12 | ≤0.006 | nih.gov |
| Compound 16 | ≤0.006 | nih.gov |
| Compound 17 | ≤0.006 | nih.gov |
| Compound 18 | ≤0.006 | nih.gov |
Data represents the minimum concentration required to inhibit >99% of bacterial growth.
Efficacy against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains
A critical challenge in global health is the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. ucl.ac.uk The imidazo[1,2-a]pyridine and pyrazine scaffolds have demonstrated significant activity against these challenging strains. rsc.orgrsc.org
Certain imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown excellent potency against a panel of MDR and XDR clinical isolates. nih.govnih.gov One front-runner compound displayed an impressive MIC90 range of ≤0.03–0.8 μM against various MDR and XDR strains. rsc.org Another derivative, compound 18, surpassed the potency of the clinical candidate PA-824 by nearly tenfold against a panel of resistant strains. nih.gov This potent activity against resistant variants suggests that this class of compounds may operate via a novel mechanism of action, making them valuable candidates for future anti-TB drug development. nih.gov
Table 2: Activity of Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) against Drug-Resistant Mtb Strains
| Mtb Strain | Resistance Profile | MIC (μM) |
|---|---|---|
| MDR KZN494 | H, R, E | 0.004 |
| MDR V2475 | H, R, E | 0.004 |
| XDR R506 | H, R, E, S, K, P, Rb, O | 0.04 |
| XDR TF274 | H, R, E, S, K, P, Rb, O | 0.04 |
Data adapted from Onajole et al. as cited in Samanta et al., 2023. nih.gov
Inhibition of Mycobacterial ATP Synthesis
The validation of adenosine (B11128) triphosphate (ATP) synthase as a target for killing M. tuberculosis has been a significant breakthrough in TB drug discovery, highlighted by the approval of bedaquiline. nih.govresearchgate.net Research has identified that imidazo[1,2-a]pyridine and related scaffolds act as inhibitors of mycobacterial ATP synthesis. nih.govresearchgate.net
The mechanism involves targeting the ATP synthase enzyme, which is crucial for the energy metabolism of the bacterium. nih.gov Interestingly, characterization of spontaneous resistant mutants has shown that some of these compounds, such as the squaramide (SQA) class derived from this research, bind to ATP synthase. researchgate.net The lack of cross-resistance with bedaquiline-resistant mutants suggests that these compounds may bind to a different site on the enzyme, offering a potential advantage in overcoming existing resistance mechanisms. nih.govresearchgate.net
General Antibacterial and Antifungal Activities
Beyond their potent antitubercular effects, imidazo[1,2-a]pyrazine derivatives have demonstrated a broader spectrum of antimicrobial activity. tsijournals.com Various synthesized compounds from this class have been screened for in vitro antibacterial and antifungal properties, showing moderate to high activity. tsijournals.com
In one study, several derivatives showed promising activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com The same series of compounds was also tested against the fungi Candida albicans and Aspergillus niger, with some derivatives showing excellent zones of inhibition compared to reference drugs. tsijournals.com Other related heterocyclic systems, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, have also shown antifungal potential against pathogenic Sporothrix species. nih.gov
Table 3: Antimicrobial Activity of Selected Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (50 µg/mL) | S. aureus (100 µg/mL) | E. coli (50 µg/mL) | E. coli (100 µg/mL) | C. albicans (50 µg/mL) | A. niger (50 µg/mL) |
|---|---|---|---|---|---|---|
| 4a | 22 | 24 | 21 | 22 | 14 | 14 |
| 4f | 16 | 22 | 16 | 18 | 18 | 17 |
| 5c | 18 | 20 | 22 | 24 | 16 | 17 |
| 5g | 17 | 21 | 18 | 20 | 17 | 18 |
| 6b | 18 | 21 | 18 | 20 | 20 | 22 |
| 6c | 21 | 23 | 20 | 21 | 18 | 19 |
| Gentamicin | 24 | - | 25 | - | - | - |
| Ketoconazole | - | - | - | - | 24 | 24 |
Data from Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. tsijournals.com
Anti-Inflammatory Effects and Associated Molecular Pathways
The imidazo[1,2-a]pyrazine core structure is recognized for its role in a variety of pharmacological activities, including anti-inflammatory responses. tsijournals.comnih.gov Derivatives of this scaffold have been investigated for their ability to modulate key signaling pathways involved in inflammation.
Inhibition of NF-κB Transcription Activity
Nuclear factor-κB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammatory and immune responses. nih.gov Dysregulation of the NF-κB pathway is associated with chronic inflammatory diseases. Research into compounds structurally related to this compound has demonstrated a capacity to interfere with this pathway.
Studies on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives have shown they can significantly reduce inflammation in animal models of sepsis-induced acute lung injury. srce.hr The protective effects were attributed to the attenuation of the NF-κB pathway, which led to a reduction in the generation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. srce.hr Similarly, novel derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to diminish the DNA-binding activity of NF-κB, thereby suppressing the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS). nih.gov While these findings highlight the potential of the broader imidazo[1,2-a]pyrazine class as NF-κB inhibitors, specific studies detailing the activity of this compound itself on NF-κB transcription were not identified in the reviewed literature.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. The imidazo[1,2-a]pyrazine scaffold has been a subject of interest for its antioxidant capabilities.
Free Radical Scavenging Activity
The ability of a compound to donate an electron or hydrogen atom to a free radical is a primary mechanism of antioxidant activity. A study focused on novel imidazo[1,2-a]pyrazine derivatives, including those built upon a 6-methyl-imidazo[1,2-a]pyrazine framework, evaluated their in vitro antioxidant effects using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tsijournals.com
The investigation revealed that while unsubstituted imidazo[1,2-a]pyrazines showed moderate activity, structural modifications, particularly at the C2 and C8 positions of the 6-methyl-imidazo[1,2-a]pyrazine core, led to significantly improved free radical scavenging potential. tsijournals.com Several derivatives exhibited potent antioxidant activity, with IC50 values indicating a higher efficacy than the parent compounds and approaching that of the standard antioxidant, ascorbic acid. tsijournals.com
| Compound | Description | Free Radical Scavenging Activity (IC50 in μM) |
|---|---|---|
| Compound 4a | Unsubstituted Imidazo[1,2-a]pyrazine | 28.14 |
| Compound 6a | Unsubstituted Imidazo[1,2-a]pyrazine | 22.43 |
| Active Derivatives (Range) | Substituted 6-Methylimidazo[1,2-a]pyrazines | 8.54 - 14.26 |
| Ascorbic Acid (Standard) | Reference Compound | 5.84 |
Protection Against Microvascular Damages in Ischemia/Reperfusion
Ischemia/reperfusion (I/R) injury is a complex phenomenon that causes significant tissue damage, partly through oxidative stress, leading to microvascular dysfunction. mdpi.com Despite the known antioxidant potential of the imidazo[1,2-a]pyrazine scaffold, a review of available scientific literature did not yield specific studies on the protective effects of this compound or its derivatives against microvascular damage in the context of I/R injury.
Neuropharmacological Activities
The central nervous system (CNS) is a key target for therapeutic agents, and compounds that can modulate neuronal activity hold promise for treating a range of neurological disorders.
Neuroprotective Potential
The neuroprotective potential of the imidazo[1,2-a]pyrazine scaffold has been demonstrated through the investigation of complex derivatives as modulators of excitatory neurotransmission. Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, are crucial for synaptic transmission and plasticity. However, excessive AMPA receptor activation can lead to excitotoxicity and neuronal damage, a hallmark of conditions like epilepsy and stroke.
A study on a series of 8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-ones, which contain the imidazo[1,2-a]pyrazine core, identified them as highly potent and selective AMPA receptor antagonists. nih.gov The dextrorotatory isomer, (+)-4, showed exceptional affinity for the AMPA receptor and demonstrated significant in vivo anticonvulsant effects in multiple animal seizure models. nih.gov This activity as an AMPA receptor antagonist points to the neuroprotective potential of the imidazo[1,2-a]pyrazine class by preventing excitotoxic cell death.
| Compound | Biological Target/Model | Activity Metric | Potency |
|---|---|---|---|
| (+)-8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one | AMPA Receptor Affinity | IC50 | 10 nM |
| Maximal Electroshock Seizure (MES) Test (mice) | ED50 | ≤ 10 mg/kg | |
| Audiogenic Seizure (DBA/2 mice) | ED50 | ≤ 10 mg/kg |
AMPA Receptor (AMPAR) Negative Modulation
While the broader class of imidazo[1,2-a]pyrazines has been investigated for various biological activities, specific data detailing the AMPA receptor (AMPAR) negative modulation by this compound is not extensively available in the reviewed scientific literature. However, research into related derivatives provides insight into the potential of this chemical scaffold to interact with AMPA receptors.
Transmembrane AMPA receptor regulatory proteins (TARPs) are crucial for the trafficking and function of AMPA receptors. TARP γ-8, in particular, is highly expressed in the hippocampus and is a target for the development of novel therapeutics for neurological disorders. While specific studies on this compound are limited, the imidazo[1,2-a]pyrazine core has been identified as a promising scaffold for the development of TARP γ-8 selective AMPAR negative modulators.
Other Reported Biological Activities
The imidazo[1,2-a]pyrazine nucleus is associated with a diverse range of other biological activities, as reported in various pharmacological studies.
Uterine-Relaxing and Antibronchospastic Effects
Derivatives of the imidazo[1,2-a]pyrazine class have been shown to possess smooth muscle relaxant properties, including uterine-relaxing and antibronchospastic effects acs.orgnih.govresearchgate.net. These compounds have been reported to be potent bronchodilators, with some derivatives showing greater in vivo potency than theophylline, a commonly used medication for respiratory diseases nih.gov. The mechanism of action for these effects appears to be distinct from adenosine receptor antagonism, a pathway associated with theophylline nih.gov. In vitro studies on isolated rat uterus and guinea pig trachea have confirmed the significant smooth muscle relaxant potential of this class of compounds nih.gov.
Antiulcer Activity
The imidazo[1,2-a]pyrazine scaffold and its related analogs, such as imidazo[1,2-a]pyridines, have been investigated for their antiulcer properties researchgate.nettsijournals.com. The mechanism of this activity is believed to involve the inhibition of the gastric H+/K+-ATPase, also known as the proton pump nih.govnih.govacs.org. Novel imidazo[1,2-a]pyrazine derivatives have been identified as potent reversible inhibitors of this enzyme kisti.re.kr. By blocking the final step in acid secretion in the stomach, these compounds can exert a significant gastric antisecretory effect, which is beneficial in the treatment of peptic ulcers and other acid-related gastrointestinal disorders.
Antidepressant Effects
Derivatives of the imidazo[1,2-a]pyrazine class have been recognized for their potential antidepressant properties. tsijournals.com Pharmacological screening of this chemical family has identified antidepressant activity as one of its key biological effects. tsijournals.com However, detailed mechanistic studies elucidating the specific pathways through which this compound or its derivatives exert these effects are not extensively detailed in the available scientific literature. The activity is noted as a characteristic of the broader compound family.
Phosphodiesterase Inhibitory Activity
The inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP, is a significant mechanism of action for many imidazo[1,2-a]pyrazine derivatives. tsijournals.com Compounds in this class have been shown to inhibit total cAMP- and cGMP-phosphodiesterase activities.
Mechanistic studies suggest that the potency of these compounds in cellular or tissue-based assays may be greater than their direct inhibitory effect on total PDE extracts, pointing towards a potential for selective inhibition of specific PDE isoenzymes. Research indicates that imidazo[1,2-a]pyrazine derivatives may selectively target type III and/or type IV phosphodiesterase isoenzymes, which are crucial in regulating the mechanical activity of cardiac and smooth muscle tissues.
The potency of the imidazo[1,2-a]pyrazine scaffold as a phosphodiesterase inhibitor is highlighted by the activity of a derivative against ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This particular compound demonstrated substantial inhibitory activity, as detailed in the table below.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Imidazo[1,2-a]pyrazine Derivative 7 | ENPP1 | 5.70 / 9.68 |
Hypoglycemic Activity
Certain derivatives of the imidazo[1,2-a]pyrazine core structure have been investigated for their potential to lower blood glucose levels. A study focusing on a series of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines found that these compounds could act as potent hypoglycemic agents.
The research involved evaluating their ability to lower blood glucose in insulin-resistant, hyperglycemic ob/ob mice. Notably, the substitution of a methyl group at various positions on the imidazo[1,2-a]pyrazine ring system was found to be consistent with potent hypoglycemic activity. Specifically, the 2-methyl, 3-methyl, and 5-methyl substituted derivatives displayed high affinity for the α2-adrenergic receptor and were identified as potent agents for lowering blood glucose.
Activity in Controlling Allergic Reactions
The imidazo[1,2-a]pyrazine scaffold has been associated with the potential to control allergic reactions. tsijournals.com This activity is listed among the diverse pharmacological profiles exhibited by this class of compounds. tsijournals.com However, specific mechanistic details, such as the inhibition of histamine release from mast cells or the antagonism of histamine receptors, are not deeply elaborated upon in the reviewed literature for this compound itself.
Chemiluminescent Properties
The chemiluminescent properties of the imidazo[1,2-a]pyrazine family are specifically associated with the imidazo[1,2-a]pyrazin-3(7H)-one structure, an analogue of the marine luciferins coelenterazine and Cypridina luciferin. The light-emitting reaction is a result of the oxidation of this core structure.
Research into analogues, such as 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, has demonstrated that the nature of the substituent at the C6 position plays a critical role in the efficiency of the chemiluminescence. Electron-donating groups at the C6 position can significantly increase the chemiexcitation efficiency and the quantum yield of the light-emitting reaction. This effect is attributed to a charge transfer-induced luminescence (CTIL) mechanism, which is essential for designing new analogues with highly efficient chemiluminescence.
Computational and in Silico Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses
QSAR and QSPR models are statistical methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, these analyses have been instrumental in identifying key structural features that govern their therapeutic potential, such as antimicrobial or kinase inhibitory effects. espublisher.comnih.gov
The foundation of a robust QSAR/QSPR model lies in the careful selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are broadly categorized into several classes:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These 2D descriptors quantify molecular shape, size, and branching.
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms.
Physicochemical Descriptors: This class includes properties like lipophilicity (e.g., WLOGP) and polarity (e.g., Topological Polar Surface Area, TPSA), which are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. espublisher.com
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed electronic information.
In studies involving imidazo[1,2-a]pyrazine derivatives, a combination of these descriptors is often employed to build predictive models for activities such as antibacterial action. espublisher.com For instance, atom-based 3D-QSAR models have been successfully developed for imidazo[1,2-a]pyrazine inhibitors, providing a three-dimensional understanding of the structure-activity relationship. nih.govresearchgate.net
Application of Density Functional Theory (DFT) for Quantum Chemical Parameters
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules. nih.gov It provides a framework for calculating various quantum chemical parameters that are essential for understanding molecular reactivity and stability. nih.govnih.gov For 6-Methylimidazo[1,2-a]pyrazine, DFT calculations offer profound insights into its electronic characteristics.
Before calculating electronic properties, the molecule's three-dimensional structure must be optimized to find its most stable, low-energy conformation. This is commonly achieved using DFT methods. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy and computational efficiency. nih.govresearchgate.netscirp.org
This functional is paired with a basis set that describes the atomic orbitals. The 6-31G(d) basis set is a split-valence basis set that includes polarization functions (d-functions) on heavy atoms. aimspress.com This combination, B3LYP/6-31G(d), is a well-established level of theory for optimizing the geometries of organic molecules like this compound, providing a reliable foundation for subsequent property calculations. aimspress.commostwiedzy.pl
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov
HOMO: Represents the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it a crucial indicator of nucleophilic behavior. youtube.com
LUMO: Is the lowest energy orbital that is empty of electrons. Its energy level reflects the molecule's capacity to accept electrons, indicating its electrophilic character. youtube.com
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.govresearchgate.net
For this compound, FMO analysis helps predict its reactivity in chemical reactions and its potential for intermolecular interactions.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.54 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.65 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Note: The values presented are representative and derived from typical DFT calculations for similar heterocyclic systems.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's electron density surface. preprints.org
Different colors on the MEP map correspond to different potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. preprints.org
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. preprints.org
Green: Denotes areas of neutral or near-zero potential. wolfram.com
For this compound, the MEP map can identify the nitrogen atoms as regions of negative potential (nucleophilic sites) and hydrogen atoms as areas of positive potential (electrophilic sites), guiding the understanding of its intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into distinct atomic regions, or "atomic basins," based on the gradient vector field of the electron density. nih.govamercrystalassn.org
Key aspects of QTAIM analysis include:
Bond Critical Points (BCPs): A point in the electron density where the gradient is zero, located along the path of maximum electron density between two bonded atoms (the bond path).
Analysis of BCPs: The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature and strength of the chemical bond (e.g., covalent vs. ionic or hydrogen bond interactions). chemrxiv.org
In the context of this compound, QTAIM analysis can be used to characterize the covalent bonds within the fused ring system and to study weaker non-covalent interactions, offering deep insights into the molecule's electronic structure and stability. nih.gov
Statistical Modeling Techniques for Activity Prediction
Statistical modeling is a powerful tool for establishing a Quantitative Structure-Activity Relationship (QSAR), which links the structural or chemical properties of a compound to its biological activity. researchgate.net For imidazo[1,2-a]pyrazine derivatives, techniques such as Multiple Linear Regression Analysis (MLRA), Neural Network (NN) modeling, and Principal Component Analysis (PCA) have been utilized to develop predictive models for their cytotoxic effects against various cancer cell lines. researchgate.net These models are built using a combination of topological and electronic descriptors computed through software like ACD/ChemSketch and Gaussian 03W. researchgate.net
Multiple Linear Regression Analysis (MLRA) is a statistical technique used to model the relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). In the study of imidazo[1,2-a]pyrazine derivatives, MLRA has been applied to create QSAR models. researchgate.net These models have demonstrated a significant correlation between the descriptors and the observed activity, with a reported correlation coefficient (R) of 0.79. researchgate.net The quality of the MLR model is often assessed using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), Mean Squared Error (MSE), and the Fisher test (F-value). researchgate.net
Table 1: Performance of MLR Model for Activity Prediction of Imidazo[1,2-a]pyrazine Derivatives
| Parameter | Value | Reference |
| Correlation Coefficient (R) | 0.79 | researchgate.net |
| Coefficient of Determination (R²) | 0.731 | researchgate.net |
| Adjusted R² (R²adj) | 0.641 | researchgate.net |
| Mean Squared Error (MSE) | 0.003 | researchgate.net |
Neural Network (NN) modeling, a subset of artificial intelligence, is employed to capture complex, non-linear relationships between molecular descriptors and biological activity. researchgate.net For imidazo[1,2-a]pyrazine derivatives, an Artificial Neural Network (ANN) model (specifically an 8-20-1 architecture) showed a high correlation coefficient of 0.9, indicating a strong predictive capability that was in good agreement with experimental results. researchgate.net This suggests that NN models can be highly effective in predicting the biological potency of this class of compounds.
Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of a dataset while retaining most of the original variance. researchgate.net In the context of QSAR studies on imidazo[1,2-a]pyrazine derivatives, PCA is applied to analyze the distribution of a large set of molecular descriptors. researchgate.net This helps in identifying the most significant descriptors that account for the major differences in the chemical space of the studied molecules, thereby simplifying the subsequent modeling process with techniques like MLRA and NN. researchgate.net The use of PCA is a crucial step in understanding the underlying structure of the data before building predictive models. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is widely used to understand the structural basis of molecular recognition and to screen for potential drug candidates. For imidazo[1,2-a]pyrazine and related heterocyclic compounds, docking studies are crucial for elucidating their mechanism of action by identifying key interactions with their biological targets. researchgate.netnih.gov
Molecular docking simulations predict how a ligand, such as a this compound derivative, fits into the binding site of a protein. rsc.org These predictions include the specific conformation of the ligand and its interactions with the amino acid residues of the protein. nih.govresearchgate.net The pyrazine (B50134) ring, for instance, can participate in various interactions, including hydrogen bonds with its nitrogen atoms acting as acceptors and π-π stacking interactions with aromatic residues. nih.govresearchgate.net
The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the ligand-protein interaction. nih.gov A lower binding energy generally indicates a more stable complex and higher affinity. For example, in studies of imidazo[1,2-a]pyrimidine derivatives targeting proteins involved in SARS-CoV-2 entry, top-scoring compounds exhibited remarkable binding affinities of -9.1 kcal/mol to the ACE2 protein and -7.3 kcal/mol to the spike protein. nih.gov Such findings suggest that these compounds could be effective inhibitors. nih.gov The accuracy of these predictions is critical for prioritizing compounds for further experimental testing. nih.gov
Table 2: Predicted Binding Affinities of Related Imidazo-fused Heterocycles to Viral Proteins
| Target Protein | Compound Type | Predicted Binding Affinity (kcal/mol) | Reference |
| ACE2 | Imidazo[1,2-a]pyrimidine derivative | -9.1 | nih.gov |
| Spike Protein | Imidazo[1,2-a]pyrimidine derivative | -7.3 | nih.gov |
| Spike Protein | Cannabidiolic Acid (Reference) | -5.7 | nih.gov |
| ACE2 | MLN-4760 (Reference Inhibitor) | -7.3 | nih.gov |
| ACE2 | Angiotensin II (Natural Ligand) | -9.2 | nih.gov |
Identification of Key Molecular Targets (e.g., ATP Binding Sites, Viral Proteins)
In silico screening and molecular docking simulations have been employed to identify and validate the molecular targets of imidazo[1,2-a]pyrazine derivatives. These studies are crucial for understanding the mechanism of action at a molecular level.
Viral Proteins: Influenza Nucleoprotein
A significant finding from computational studies involves a derivative of this compound, specifically 2-(4-fluorobenzyl)-6-methyl-N-(1-(4-methylbenzyl)piperidin-4-yl)imidazo[1,2-a]pyrazin-8-amine (referred to as derivative A4 ), which has been identified as a potent inhibitor of the influenza A virus. researchgate.net Phenotypic screening initially revealed its robust anti-influenza activity, and subsequent computational analyses were performed to pinpoint its molecular target. researchgate.net
Molecular docking simulations confirmed that this derivative binds directly to the viral nucleoprotein (NP). researchgate.netnih.gov The nucleoprotein is a critical viral protein responsible for encapsulating the viral genome and is essential for viral replication and transcription. By binding to NP, the compound induces its clustering and prevents its accumulation in the nucleus, effectively halting the viral life cycle. researchgate.net The docking studies provided insight into the specific binding interactions between the compound and the amino acid residues within the nucleoprotein's structure, validating it as a key molecular target. researchgate.net
| Compound Derivative | Molecular Target | Computational Method | Key Finding |
|---|---|---|---|
| 2-(4-fluorobenzyl)-6-methyl-N-(1-(4-methylbenzyl)piperidin-4-yl)imidazo[1,2-a]pyrazin-8-amine (A4) | Influenza Virus Nucleoprotein (NP) | Molecular Docking Simulation | Direct binding to the viral NP, elucidating the mechanism of anti-influenza activity. researchgate.net |
In Silico Prediction of Pharmacokinetic Profiles
In silico tools are vital for predicting the pharmacokinetic properties of drug candidates, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions help in the early stages of drug development to filter out compounds that are likely to fail due to poor pharmacokinetic profiles.
While specific comprehensive in silico ADMET studies for this compound are not extensively detailed in the available literature, the process involves computational models that predict various parameters. For the potent anti-influenza derivative A4 , experimental studies have shown it possesses high metabolic stability in human plasma, a favorable pharmacokinetic property. researchgate.net
Generally, ADMET prediction for compounds based on the imidazo[1,2-a]pyrazine scaffold would involve the evaluation of:
Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect the compound's distribution throughout the body.
Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions.
Excretion: Predictions can estimate properties like clearance and half-life.
Toxicity: Various toxicities are predicted, including potential for hERG inhibition (cardiotoxicity), hepatotoxicity, and mutagenicity.
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. This assessment is often based on established guidelines like Lipinski's Rule of Five. These rules suggest that a compound is more likely to be orally bioavailable if it meets certain criteria.
For the influenza nucleoprotein inhibitor 2-(4-fluorobenzyl)-6-methyl-N-(1-(4-methylbenzyl)piperidin-4-yl)imidazo[1,2-a]pyrazin-8-amine (A4) , an analysis based on Lipinski's rules can be performed using its known chemical structure.
| Property | Lipinski's Rule | Calculated Value for Derivative A4 | Compliance |
|---|---|---|---|
| Molecular Weight | ≤ 500 g/mol | 523.69 g/mol | No (1 violation) |
| Log P (Octanol-water partition coefficient) | ≤ 5 | ~5.8 | No (1 violation) |
| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 5 | Yes |
This assessment indicates that while the derivative shows promise as a potent inhibitor, its physicochemical properties slightly deviate from the guidelines typically associated with oral drugs, suggesting that further optimization may be necessary to improve its drug-like characteristics.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-fluorobenzyl)-6-methyl-N-(1-(4-methylbenzyl)piperidin-4-yl)imidazo[1,2-a]pyrazin-8-amine |
Experimental Research Methodologies and Techniques
Biological Activity Assays
Biological activity assays are fundamental in the discovery and development of new therapeutic agents. For 6-Methylimidazo[1,2-a]pyrazine and related compounds, these assays are employed to determine their efficacy in various biological contexts.
In vitro screening methods are essential for the initial assessment of the biological activity of a large number of compounds in a controlled laboratory setting. These methods provide preliminary data on the potency and mechanism of action of the compounds.
High Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. In the context of imidazo[1,2-a]pyrazine (B1224502) derivatives, HTS campaigns have been instrumental in identifying initial "hit" compounds.
One such HTS campaign focused on identifying compounds that could block glutamate-induced Ca2+ flux in HEK-293 cells expressing a fusion protein of γ-8 and the GluA1o “flop” splice variant. From this screening, an imidazo[1,2-a]pyrazine derivative was identified as a promising and selective hit for γ-8. This initial hit demonstrated encouraging potency and selectivity, serving as a starting point for further medicinal chemistry optimization.
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While specific MIC values for this compound were not detailed in the provided search results, the general class of imidazo[1,2-a]pyrazine derivatives has been evaluated for antimicrobial activity.
For instance, a study on various derivatives of imidazo[1,2-a]pyrazines assessed their in vitro antibacterial and antifungal activities. The activity was determined by measuring the zone of inhibition against various bacterial and fungal strains. Compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that some of these derivatives displayed moderate to high antibacterial and antifungal activity, with zones of inhibition for some compounds being comparable to standard drugs like gentamicin and itraconazole at concentrations of 50 μg/mL and 100 μg/mL tsijournals.com. Specifically, one synthesized compound, 6-Methyl-2-phenylimidazo[1,2-a]pyrazine, was among those evaluated, showing promising activity against S. aureus and E. coli tsijournals.com.
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)
| Compound | Concentration (µg/mL) | S. aureus | E. coli |
|---|---|---|---|
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 50 | 21-22 | 21-22 |
| Gentamicin (Standard) | - | 21-22 | 21-22 |
Data is based on a study by T. R. Ravikumar et al. and represents the diameter of the zone of inhibition.
Cell-based assays are critical for determining the effect of a compound on cell viability and proliferation. The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a prominent example of such an assay, used to test the cytotoxic and/or growth-inhibitory effects of chemical compounds.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been subjected to these types of assays. For example, a series of N-(substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamide derivatives were evaluated for their antiproliferative activity against the A549 human lung carcinoma cell line and the healthy connective tissue cell line L929 tandfonline.com. The 50% inhibition concentration (IC50) was determined for these compounds. While none of the tested compounds showed activity comparable to the reference drug cisplatin, two derivatives demonstrated the highest potency among the series against the A549 cell line, with IC50 values around 96 µg/mL. Importantly, none of the compounds were found to be cytotoxic against the normal L929 cell line, suggesting a degree of selectivity for cancer cells tandfonline.com.
Table 2: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives on A549 and L929 Cell Lines
| Compound | A549 IC50 (µg/mL) | L929 IC50 (µg/mL) |
|---|---|---|
| Derivative 2h | ~96 | >500 |
| Derivative 2i | ~96 | >500 |
| Cisplatin (Reference) | 48.40 ± 4.81 | Not Reported |
Data derived from a study by A. A. Al-Sharabi et al. on novel imidazo[1,2-a]pyrazine derivatives.
Enzymatic assays are designed to determine the ability of a compound to inhibit a specific enzyme. These assays are crucial for understanding the mechanism of action of a drug candidate. While a specific ATP hydrolysis assay for Syk involving this compound was not found, the broader class of imidazo[1,2-a]pyrazines has been identified as potent inhibitors of other kinases, such as Aurora kinases.
The inhibitory activity of imidazo[1,2-a]pyrazine-based compounds against Aurora kinases A and B was determined using enzymatic assays. These assays measure the ability of the compounds to inhibit the kinase activity, which is often quantified as an IC50 value. An initial imidazo-[1,2-a]-pyrazine compound was identified as a dual inhibitor of Aurora kinases A and B with an enzymatic IC50 of 250 nM nih.gov. Subsequent optimization led to the discovery of a derivative with picomolar inhibitory activity against Aurora kinases (TdF K d Aur A = 0.02 nM and Aur B = 0.03 nM) nih.gov. Another study also described the synthesis and structure-activity relationships of novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors nih.gov.
In a different study, imidazo[1,2-a]pyrazine derivatives were investigated for their inhibitory effect against matrix metalloproteinase-9 (MMP-9) tandfonline.comresearcher.life. The enzymatic inhibition was tested in vitro, and some derivatives showed potent inhibitory activity against MMP-9 tandfonline.comresearcher.life.
Table 3: Enzymatic Inhibition of Aurora Kinases by Imidazo-[1,2-a]-pyrazine Derivatives
| Compound | Target | IC50 / Kd |
|---|---|---|
| Initial Imidazo-[1,2-a]-pyrazine | Aurora A/B | 250 nM (IC50) |
| Optimized Derivative (12k) | Aurora A | 0.02 nM (Kd) |
| Optimized Derivative (12k) | Aurora B | 0.03 nM (Kd) |
Data from a study by M. G. Bures et al. on the discovery of a potent, injectable inhibitor of Aurora kinases.
Reporter gene assays are used to study the regulation of gene expression. A dual-luciferase assay is a common type of reporter assay that uses two different luciferases to increase the accuracy of the results. One luciferase is used to measure the activity of the experimental promoter (e.g., an NF-κB responsive element), while the second luciferase, driven by a constitutive promoter, serves as an internal control for transfection efficiency and cell viability.
The NF-κB signaling pathway is a key regulator of inflammation, and its modulation by chemical compounds is of significant therapeutic interest. Pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their inhibitory activity against NF-κB nih.gov. These compounds exhibited a diverse range of inhibitory activity, with IC50 values ranging from 1 to 94 µmol L-1 nih.gov. The most potent compound identified had an IC50 of 1.02 µmol L-1 nih.gov. While the specific type of assay used to determine the NF-κB inhibition was not detailed as a dual-luciferase assay in the provided results, such assays are a standard method for quantifying the activity of the NF-κB pathway in response to potential inhibitors nih.gov. The general principle involves transfecting cells with a plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. Inhibition of the NF-κB pathway by a compound would lead to a decrease in luciferase expression and, consequently, a lower luminescent signal.
Table 4: Inhibitory Activity of Pyrazole-Conjugated Imidazo[1,2-a]pyrazine Derivatives against NF-κB
| Compound | NF-κB IC50 (µmol L-1) |
|---|---|
| Compound 3h | 1.02 |
| Other Derivatives | 1 - 94 |
Data from a study by B. Zang et al. on the synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives.
In Vitro Screening Methods
FLIPR Assays for Receptor Activity (e.g., AMPAR/TARP γ-8)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a critical tool for assessing the activity of compounds on specific receptors. In the context of imidazo[1,2-a]pyrazine derivatives, FLIPR assays have been instrumental in identifying and characterizing selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and AMPA receptors are crucial for fast synaptic transmission and synaptic plasticity. nih.gov TARP γ-8 is highly concentrated in the hippocampus, a brain region heavily involved in memory and implicated in seizure generation. nih.gov Therefore, selective negative modulation of AMPARs associated with TARP γ-8 is a promising therapeutic strategy for conditions like epilepsy, with the potential for an improved safety profile compared to non-selective antagonists. nih.gov
Through high-throughput screening, an imidazopyrazine compound was identified as a promising γ-8 selective hit. nih.gov Subsequent structure-activity relationship (SAR) optimization, guided by FLIPR assay data, led to the development of potent and selective imidazopyrazine leads. nih.gov For instance, a hybrid analog, created by merging structural elements from two initial hits, demonstrated a tenfold increase in potency while maintaining selectivity for γ-8 over other TARP subtypes like γ-2. nih.gov Further modifications, such as the incorporation of a para-fluorophenyl group, retained this high potency. nih.gov
| Compound Type | Target | Assay | Key Finding |
| Imidazo[1,2-a]pyrazines | AMPAR/TARP γ-8 | FLIPR | Identified as selective negative modulators. nih.gov |
| Pyrazolo[1,5-c]pyrimidines | AMPAR/TARP γ-8 | FLIPR | Isosteric replacement for imidazopyrazine core with improved stability. nih.gov |
In Vivo Studies for Efficacy and Biological Effects
Animal Models for Disease States (e.g., Tuberculosis, Ischemia/Reperfusion)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant therapeutic potential in various animal models of disease.
Tuberculosis: In mouse models of Mycobacterium tuberculosis infection, imidazo[1,2-a]pyridine (B132010) derivatives have shown potent bactericidal activity. nih.gov One such derivative, when administered to infected mice, significantly reduced the bacterial load in both the lungs and spleens, with efficacy comparable to the first-line anti-tuberculosis drugs isoniazid and rifampicin. nih.gov Histopathological analysis of the lungs from treated mice also revealed a significant reduction in inflammation compared to untreated animals. nih.gov These findings highlight the potential of this class of compounds in the development of new anti-tuberculosis therapies. nih.gov Some imidazo[1,2-a]pyridine derivatives have shown minimum inhibitory concentrations (MICs) in the nanomolar range against M. tuberculosis in vitro. nih.gov
Ischemia/Reperfusion: The therapeutic potential of related imidazo[1,5-a]pyrazine derivatives has been explored in the context of acute ischemic stroke. semanticscholar.org While detailed in vivo models were not extensively described in the provided search results, the focus of this research was on the inhibition of c-Src, a tyrosine kinase implicated in the cellular damage that occurs during ischemia-reperfusion injury.
Assessment of Tumor Growth Inhibition in Xenograft Models
The antitumor activity of imidazo[1,2-a]pyrazine derivatives has been evaluated in xenograft models. In one study, an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model. nih.gov Another study involving an imidazo[1,2-a]pyrazine derivative as a potent and selective ENPP1 inhibitor showed promising in vivo antitumor results. nih.gov In a murine model, this compound not only exhibited efficient pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody, achieving a significant tumor growth inhibition rate and improved survival. nih.gov
| Compound Class | Xenograft Model | Key Finding |
| Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitor | A2780 ovarian tumor | Demonstrated anti-tumor activity. nih.gov |
| Imidazo[1,2-a]pyrazine ENPP1 Inhibitor | Murine model | Enhanced antitumor efficacy of anti-PD-1 antibody. nih.gov |
Pharmacokinetic and Pharmacodynamic Evaluations (excluding dosage details)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its biological effect in vivo. For imidazo[1,2-a]pyrazine and its derivatives, these evaluations have been key to their development.
In the development of AMPAR/TARP γ-8 negative modulators, while some brain-penetrant imidazopyrazine compounds were identified, they suffered from high in vivo clearance, which hindered their further development. nih.gov This led to the exploration of an isosteric pyrazolopyrimidine scaffold, which showed improved microsomal stability and efflux liabilities. nih.govkisti.re.kr A lead compound from this new series, when administered orally to rats, was found to distribute into the brain. nih.gov However, it still exhibited high in vivo clearance, which was later attributed to a species-specific metabolic pathway. nih.gov
For an imidazo[1,2-a]pyridine derivative investigated for its anti-tuberculosis activity, pharmacokinetic analysis in mice revealed its maximum serum concentration (Cmax) and half-life. nih.gov In another study, optimization of the 8-position of the imidazo[1,2-a]pyrazine core led to improvements in oral bioavailability. nih.gov
Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of organic compounds, including this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and structure of newly synthesized compounds in this class.
The chemical shifts observed in the ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. For example, in the characterization of a novel imidazo[1,2-a]pyrazine derivative, the ¹H NMR spectrum might show distinct signals for the aromatic protons on the fused ring system, as well as signals for any substituents. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom, allowing for confirmation of the carbon skeleton. The structures of newly synthesized imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives have been confirmed using ¹H and ¹³C NMR, alongside other analytical techniques like mass spectrometry. nih.govresearchgate.net
Mass Spectrometry (MS, HRMS, LC-MS(ESI))
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds. For derivatives of this compound, various mass spectrometric methods, including Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), have been employed for characterization.
In ESI-MS analysis, compounds are typically observed as protonated molecules [M+H]⁺ or molecular ions [M]⁺. For instance, 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine was detected with an m/z of 295 [M+H]⁺ tsijournals.com. Similarly, the fluorinated derivative, 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine, showed a protonated molecule at an m/z of 311 [M+H]⁺ tsijournals.com. The brominated analog, 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine, exhibited characteristic isotopic peaks for bromine, with signals at m/z 288 [M]⁺ and 290 [M+2]⁺ tsijournals.com.
HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition and confirmation of chemical formulas. The calculated mass is compared against the observed mass to validate the compound's identity. The analysis of several this compound derivatives demonstrates the precision of this technique. For example, the observed mass for the [M+H]⁺ ion of 6-Methyl-2-phenylimidazo[1,2-a]pyrazine was 210.1024, which closely matches the calculated mass of 210.1031 for the formula C₁₃H₁₁N₃ tsijournals.com.
| Compound | Ion Type | Observed m/z | Calculated m/z | Formula |
|---|---|---|---|---|
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | [M+H]⁺ | 210.1024 tsijournals.com | 210.1031 tsijournals.com | C₁₃H₁₁N₃ |
| 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine | [M]⁺ | 288.0143 tsijournals.com | 288.0136 tsijournals.com | C₁₃H₁₀BrN₃ |
| 6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | [M+H]⁺ | 295.1545 tsijournals.com | 295.1553 tsijournals.com | C₁₇H₁₉ON₄ |
| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine | [M+1]⁺ | 279.1603 tsijournals.com | 279.1642 tsijournals.com | C₁₇H₁₉N₄ |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | [M+H]⁺ | 311.1666 tsijournals.com | 311.1652 tsijournals.com | C₁₈H₁₉FN₄ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of this compound derivatives, typically recorded using KBr pellets, exhibit characteristic absorption bands (ν_max) that correspond to specific vibrational modes of the chemical bonds present.
The spectra of these compounds show several key absorption regions. For instance, bands in the range of 2862-3414 cm⁻¹ are often associated with C-H stretching vibrations of the aromatic rings and methyl groups tsijournals.com. The stretching vibrations of the C=N and C=C bonds within the fused imidazopyrazine ring system typically appear in the fingerprint region. A characteristic absorption around 1546 cm⁻¹ corresponding to the C=N stretch has been clearly observed in compounds like 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine tsijournals.com. Other notable bands include those for C-N stretching and various bending vibrations which contribute to the unique spectral fingerprint of each derivative.
| Compound | Characteristic Absorption Bands (ν_max, cm⁻¹) |
|---|---|
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 3414, 3313, 2918, 1417, 821 tsijournals.com |
| 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine | 3414, 3313, 2918, 1417, 821 tsijournals.com |
| 6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | 3136, 2945, 1646, 1260, 842 tsijournals.com |
| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine | 3223, 2926, 1432 tsijournals.com |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | 3138, 2943, 842 tsijournals.com |
| 8-(1-Phenyl-1H-tetrazol-5-ylthio)-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine | 3229, 2291, 1527, 837 tsijournals.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions between molecular orbitals. The absorption spectra of imidazo[1,2-a]pyrazine and its derivatives typically display distinct bands corresponding to π → π* and sometimes n → π* transitions.
The absorption spectra for related bis-imidazo[1,2-a]pyridine fluorophores show two main bands in the UV region. A shorter wavelength band, around 250–270 nm, is characterized by an intense absorption attributed to a spin-allowed ¹π–π* transition involving the entire molecular structure nih.gov. A second, lower-energy band is observed at longer wavelengths, for example, around 320 nm, which is also π–π* in nature and delocalized across the imidazo[1,2-a]pyridine and a central phenyl ring nih.gov. For imidazo[1,2-a]azines, absorption bands have been noted around 280 nm (π → π*) and 315 nm researchgate.net. While specific data for this compound is not detailed in the provided sources, the general spectral features of the imidazo[1,2-a]azine core suggest that it would exhibit similar absorption patterns in the UV range. The exact position and intensity of these bands would be influenced by the substitution pattern on the heterocyclic system.
| Compound Class | Absorption Maxima (λ_max, nm) | Transition Type |
|---|---|---|
| bis-Imidazo[1,2-a]pyridines | ~250-270 nih.gov | π → π |
| bis-Imidazo[1,2-a]pyridines | ~320 nih.gov | π → π |
| Imidazo[1,2-a]azines | ~280 researchgate.net | π → π* |
| Imidazo[1,2-a]azines | ~315 researchgate.net | So → ICT |
Future Directions and Therapeutic Potential
Development of Novel 6-Methylimidazo[1,2-a]pyrazine Derivatives
The development of new derivatives focuses on fine-tuning the molecule's properties to maximize its therapeutic effect while minimizing potential side effects. This involves strategic design to enhance potency and selectivity, and a systematic exploration of how different chemical groups at various positions on the core structure affect its biological activity.
The primary goal in designing next-generation this compound derivatives is to achieve superior potency against specific biological targets. Research has shown that the position of the methyl group on the imidazo[1,2-a]pyridine (B132010) core, a closely related structure, can significantly influence potency. For instance, a 6-methyl substituted analogue was found to be considerably more active against Mycobacterium tuberculosis than its 7-methyl counterpart, highlighting the critical role of substituent placement. nih.gov
Medicinal chemists employ various strategies to enhance selectivity, ensuring the compound interacts primarily with its intended target, thereby reducing off-target effects. For example, derivatives of the related imidazo[1,2-a]pyridine scaffold have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), PI3K/mTOR dual inhibitors, and Mps1 kinase inhibitors. acs.orgresearchgate.netmedchemexpress.com One study led to the discovery of a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and acceptable oral bioavailability. acs.org This targeted approach is crucial for developing safer and more effective therapies for cancer and inflammatory diseases.
The biological activity of the this compound core can be systematically optimized by introducing various chemical groups at different positions. The most commonly targeted positions for substitution are C2, C3, and C8. tsijournals.com
Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents influence the compound's function. For example, introducing cyclic and acyclic secondary amines like morpholine (B109124) and piperidine (B6355638) at the C8 position has been used to increase the chemical diversity of these compounds. tsijournals.com Research indicates that amination at the C8 position can significantly improve the antioxidant activity of the molecule. tsijournals.com The introduction of fluoroalkyl groups is another strategy used to alter the physicochemical and biological properties of the parent compound. mdpi.com A series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine (B1224502) scaffold demonstrated high potency, with IC50 values below 0.06 μM against a human melanoma cell line. nih.gov
The table below summarizes key findings on how substitutions at different positions on the imidazo[1,2-a]pyrazine ring system can modulate biological activity.
| Position of Substitution | Type of Substituent/Modification | Resulting Biological Activity |
| C2, C3, C8 | General substitutions | Modulates antioxidant, antibacterial, and antifungal activities. tsijournals.com |
| C8 | Amination (e.g., morpholino, piperidino) | Enhances antioxidant activity. tsijournals.com |
| C3 | Fluoroalkylation, Aminoalkylation, Sulfonamidation | Can significantly alter biological and physicochemical properties. mdpi.com |
| General Scaffold | Di-arylamide/Di-arylurea moieties | Potent antiproliferative activity against melanoma cells. nih.gov |
Challenges in Translating Research Findings to Clinical Applications
While the therapeutic potential of this compound derivatives is significant, several challenges must be overcome to translate promising laboratory findings into clinically approved treatments. Key hurdles include ensuring the compound's safety profile and optimizing its behavior within the body.
A critical step in drug development is the evaluation of a compound's potential to cause genetic mutations (mutagenicity) or kill cells (cytotoxicity). Encouragingly, some studies on novel imidazo[1,2-a]pyrazine derivatives have shown low cytotoxicity, which is a favorable characteristic. tsijournals.com In one study, a series of derivatives showed no significant growth inhibition on HeLa and MCF7 cancer cell lines, suggesting a low cytotoxic profile that is advantageous for development as antioxidant or antimicrobial agents. tsijournals.com Similarly, certain antileishmanial derivatives displayed low cytotoxicity against human liver (HepG2) and monocyte (THP1) cell lines. nih.gov Another study on related 6-substituted imidazo[1,2-a]pyridines found that the compounds did not exhibit significant toxicity against white blood cells, a positive indicator for safety. nih.gov Despite these promising results, rigorous toxicological screening remains a mandatory step for any new chemical entity before it can be considered for human trials.
For a drug to be effective, it must have favorable pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME) in the body. Poor aqueous solubility and suboptimal PK profiles are common challenges for this class of compounds.
Researchers are actively working to improve these characteristics. One study focused on a series of antileishmanial compounds successfully developed a derivative with greatly improved aqueous solubility, good stability in mouse liver microsomes, and high gastrointestinal permeability. nih.govmdpi.com However, other research has highlighted challenges such as high in vivo clearance, where the drug is removed from the body too quickly. nih.gov In one case, this was attributed to a specific metabolic pathway (UGT-mediated glucuronidation) in the animal model. nih.gov
To address these issues proactively, computational tools are increasingly used. In silico ADMET and drug-likeness predictions are now essential steps in the early stages of drug discovery to help identify and prioritize compounds with the most promising pharmacokinetic and physicochemical properties for further development. nih.gov
Broadening Therapeutic Applications
The inherent versatility of the imidazo[1,2-a]pyrazine scaffold has led to its investigation across a wide array of diseases, demonstrating its potential to yield novel treatments for various medical conditions. tsijournals.com The core structure is considered a "drug prejudice" scaffold due to its frequent appearance in molecules with diverse pharmacological activities. nih.govresearchgate.net
Research has identified numerous potential applications for derivatives of this chemical family, as detailed in the table below.
| Therapeutic Area | Specific Application / Target |
| Oncology | Antiproliferative activity against melanoma and colon cancer cells. nih.govnih.gov |
| Inhibition of key cancer-related enzymes like PI3K, mTOR, and Mps1 kinase. acs.orgmedchemexpress.comnih.gov | |
| Infectious Diseases | Antibacterial and antifungal agents. tsijournals.com |
| Antileishmanial activity. nih.gov | |
| Potent activity against Mycobacterium tuberculosis. nih.gov | |
| Inflammatory Diseases | Selective COX-2 inhibition for anti-inflammatory effects. researchgate.net |
| Neurological Disorders | Negative modulation of AMPA receptors, suggesting potential as anticonvulsants. nih.gov |
| General Health | Antioxidant activity by scavenging free radicals. tsijournals.com |
This broad range of biological activities underscores the immense potential of the this compound scaffold. Continued research into novel derivatives, coupled with strategies to overcome developmental challenges, promises to unlock new therapeutic avenues for a multitude of diseases.
Targeting Emerging Diseases (e.g., SARS-CoV-2)
The global health landscape is frequently challenged by the emergence of novel pathogens, with the recent COVID-19 pandemic underscoring the urgent need for rapidly deployable antiviral therapeutics. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising starting point for the development of agents against such threats, including SARS-CoV-2.
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine can be designed to inhibit key viral processes. For instance, one study synthesized a series of novel imidazo[1,2-a]pyrazine derivatives and evaluated their potential as antiviral agents against human coronavirus 229E (HCoV-229E), a common cold virus often used as a preliminary model for more pathogenic coronaviruses. nih.gov One particular derivative, which features a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, demonstrated the most potent anti-coronaviral activity with a half-maximal inhibitory concentration (IC50) of 56.96 µM and a selectivity index of 7.14. nih.gov
Further computational analysis predicted that this compound likely exerts its antiviral effect by targeting the main protease (Mpro) of the virus, a critical enzyme in the viral life cycle. nih.govnih.gov Docking studies with the COVID-19 main protease confirmed a high binding affinity, supporting the in vitro findings and suggesting a viable mechanism of action. nih.gov This targeted approach highlights the potential for developing specific and potent inhibitors based on the imidazo[1,2-a]pyrazine framework.
The following table summarizes the antiviral activity of a key imidazo[1,2-a]pyrazine derivative against HCoV-229E.
| Compound | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Predicted Target |
| Imidazo[1,2-a]pyrazine derivative 3b | HCoV-229E | 56.96 | 406.86 | 7.14 | Protease Enzyme |
Data sourced from Molecules (2022). nih.gov
These findings strongly suggest that the imidazo[1,2-a]pyrazine scaffold is a valuable template for the design of novel antiviral drugs. Future efforts will likely focus on optimizing the structure of these lead compounds to enhance their potency and selectivity against SARS-CoV-2 and other emerging viral pathogens.
Repurposing for Untapped Biological Targets
The structural versatility of the imidazo[1,2-a]pyrazine core allows for its application across a wide spectrum of biological targets, many of which are implicated in diseases with significant unmet medical needs. This adaptability makes the scaffold a prime candidate for drug repurposing and for the discovery of first-in-class therapies against novel targets.
Derivatives of imidazo[1,2-a]pyrazines have been shown to exhibit a multitude of pharmacological activities, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory properties. tsijournals.com This inherent biological activity provides a strong foundation for exploring new therapeutic applications.
Recent research has successfully identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors for a variety of untapped or undertapped biological targets:
ENPP1 Inhibition for Cancer Immunotherapy: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. A recently identified imidazo[1,2-a]pyrazine derivative demonstrated highly potent and selective inhibition of ENPP1 with an IC50 value as low as 5.70 nM. nih.gov In preclinical models, this compound enhanced the antitumor efficacy of anti-PD-1 antibodies, suggesting a promising role in combination cancer immunotherapy. nih.gov
Gαq/11 Inhibition in Uveal Melanoma: Uveal melanoma is a rare but aggressive eye cancer characterized by mutations in GNAQ and GNA11 genes. A series of imidazo[1,2-a]pyrazine derivatives were designed as inhibitors of the Gαq/11 signaling pathway. researchgate.net The lead compound was found to directly bind to Gαq, inhibit downstream signaling pathways, and suppress uveal melanoma tumorigenesis, offering a targeted therapeutic strategy for this disease. researchgate.net
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Novel imidazo[1,2-a]pyrazine derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov One potent compound, TB-25, exhibited strong anti-proliferative activity against a human colorectal carcinoma cell line (HCT-116) with an IC50 of 23 nM, induced cell cycle arrest, and suppressed cell migration. nih.gov
VirB11 ATPase Inhibition: Targeting bacterial virulence is an attractive strategy to combat antibiotic resistance. Imidazo[1,2-a]pyrazine compounds were identified as potential inhibitors of the VirB11 ATPase in Helicobacter pylori, a key component of the bacterial secretion system. ucl.ac.uk A lead compound showed competitive inhibition with an IC50 of 7 µM, paving the way for the development of novel anti-virulence agents. ucl.ac.uk
The diverse range of activities is summarized in the table below.
| Derivative Class | Biological Target | Therapeutic Area | Key Findings |
| Diarylureas | Not specified | Melanoma | Submicromolar IC50 values against A375P human melanoma cells. nih.gov |
| General Derivatives | Gαq/11 signaling pathway | Uveal Melanoma | Lead compound GQ352 directly binds Gαq and inhibits tumorigenesis. researchgate.net |
| General Derivatives | ENPP1 | Cancer Immunotherapy | Potent and selective inhibition (IC50 = 5.70 nM); enhances anti-PD-1 efficacy. nih.gov |
| General Derivatives | Tubulin (Colchicine site) | Oncology | Compound TB-25 shows potent inhibition of tubulin polymerization (IC50 = 23 nM against HCT-116 cells). nih.gov |
| General Derivatives | VirB11 ATPase | Infectious Disease | Competitive inhibitor of ATP with an IC50 of 7 µM against H. pylori. ucl.ac.uk |
| 5-bromoimidazo[1,2-a]pyrazine | Phosphodiesterase | Cardiology | Positive chronotropic and inotropic effects on isolated atria. nih.gov |
The continued exploration of imidazo[1,2-a]pyrazine libraries against a wide array of biological targets is a promising avenue for discovering novel therapeutics for various diseases.
Advancements in Sustainable Synthesis and Green Chemistry Approaches
The growing emphasis on environmental responsibility in the pharmaceutical industry has spurred the development of sustainable and green synthetic methodologies. The synthesis of the this compound scaffold and its derivatives has benefited significantly from these advancements, moving away from hazardous reagents and energy-intensive processes towards more eco-friendly alternatives.
Key green chemistry principles being applied to the synthesis of imidazo[1,2-a]pyrazines include the use of safer solvents, catalyst-free reactions, microwave-assisted synthesis, and multicomponent reactions (MCRs).
Catalyst-Free and Green Solvent Systems: One successful approach involves a catalyst-free heteroannulation reaction under microwave irradiation using a green solvent system. acs.org This method utilizes a mixture of water and isopropyl alcohol (H₂O-IPA) to facilitate the condensation of 2-aminopyrazines with α-bromoketones, yielding imidazo[1,2-a]pyrazine derivatives in excellent yields. acs.org This process avoids the need for metal catalysts and relies on a significantly more benign solvent system than traditional organic solvents.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste, time, and energy consumption.
Iodine-Catalyzed MCR: An efficient, one-pot, three-component synthesis of imidazo[1,2-a]pyrazines has been developed using iodine as a catalyst. rsc.orgnih.gov This method is notable for its low cost, the low toxicity of the catalyst, and its ability to proceed at room temperature, providing good yields and a simple workup procedure. nih.gov
Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is a powerful MCR for synthesizing imidazo-fused heterocycles. Recent studies have described the synthesis of imidazo[1,2-a]pyrazines under sustainable conditions using eucalyptol (B1671775), a bio-based solvent, as the reaction medium. researchgate.net This approach successfully produced a library of compounds with high efficiency. researchgate.net
Greener Reagents: Traditional synthetic routes often involve hazardous reagents like molecular bromine. An improved method for the synthesis of 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives avoids this by using copper bromide in ethyl acetate (B1210297) for the bromination of acetophenones, presenting a greener alternative for the preparation of key intermediates. tsijournals.com
The table below highlights some of the green chemistry approaches applied to the synthesis of imidazo[1,2-a]pyrazine and related scaffolds.
| Synthetic Strategy | Key Features | Advantages |
| Microwave-Assisted Synthesis | Catalyst-free; Green solvent (H₂O-IPA) | High yields, reduced reaction times, avoids toxic catalysts. acs.org |
| Iodine-Catalyzed MCR | One-pot, three-component reaction; Benign catalyst (I₂) | Cost-effective, eco-friendly, proceeds at room temperature, simple workup. rsc.orgnih.gov |
| Groebke–Blackburn–Bienaymé MCR | Use of eucalyptol as a green solvent | Sustainable, efficient library synthesis. researchgate.net |
| Use of Copper Bromide | Replaces hazardous molecular bromine for bromination | Improved safety profile, environmentally friendlier. tsijournals.com |
| Copper-Catalyzed One-Pot Synthesis | Uses air as the oxidant | Utilizes an abundant, low-cost, and non-toxic oxidant. organic-chemistry.org |
These advancements not only make the production of this compound and its derivatives more environmentally friendly but also often lead to more efficient and cost-effective manufacturing processes, which are crucial for the development of accessible medicines.
Q & A
Q. Q1. What are the most efficient synthetic routes for preparing 6-methylimidazo[1,2-a]pyrazine and its derivatives?
Answer: The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclization or multicomponent reactions (MCRs). For example:
- Iodine-catalyzed MCRs using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine yield imidazo[1,2-a]pyrazines under mild conditions (ethanol, room temperature). This method avoids decomposition of acid-sensitive intermediates and achieves yields >80% .
- Pd-catalyzed direct (hetero)arylation enables functionalization of the pyrrolo[1,2-a]pyrazine core, critical for generating analogs like 6-methyl derivatives .
- Aqueous hydroamination offers a catalyst-free route for imidazo[1,2-a]pyrazine synthesis, though yields may vary depending on substituent compatibility .
Methodological Tip: Optimize solvent polarity (e.g., DMSO for TFA-mediated reactions) and catalyst loading (e.g., 5 mol% I₂) to minimize side products .
Advanced Synthesis Challenges
Q. Q2. How can researchers overcome low yields in multicomponent reactions involving this compound derivatives?
Answer: Low yields often arise from competing reaction pathways or unstable intermediates. Strategies include:
- Catalyst screening: Lewis acids like I₂ or FeCl₃ improve regioselectivity. For example, I₂ enhances imidazo[1,2-a]pyrazine formation by stabilizing reactive intermediates .
- Temperature control: Room-temperature reactions reduce decomposition of tert-butyl isocyanide, a common MCR component .
- Solvent optimization: Polar aprotic solvents (e.g., DMSO) improve solubility of aminopyrazines, while toluene minimizes side reactions in electrophilic substitutions .
Data Insight: In TFA/DMSO systems, yields for 6-aryl derivatives (e.g., 8c–8g) exceed 85%, but halogenated substrates may require DBSA/toluene to avoid protonation side effects .
Biological Activity & Mechanism
Q. Q3. What are the key biological activities associated with this compound derivatives?
Answer:
- Phosphodiesterase (PDE) inhibition: 5-Bromoimidazo[1,2-a]pyrazine increases cAMP levels in cardiac tissue, demonstrating anti-bronchospastic and positive inotropic effects. This activity is linked to PDE inhibition rather than direct β-adrenergic receptor agonism .
- Anti-inflammatory action: Hybrid derivatives (e.g., pyrazole-conjugated analogs) show efficacy in acute lung injury models by modulating NF-κB signaling .
- Telomerase inhibition: Select imidazo[1,2-a]pyrazines disrupt telomerase activity, suggesting potential anticancer applications .
Methodological Note: Use in vitro assays (e.g., isolated atrial tissue for cAMP measurement) to validate PDE inhibition, paired with HPLC for metabolite profiling .
Structural & Computational Analysis
Q. Q4. How can researchers confirm the regioselectivity of substitutions on the imidazo[1,2-a]pyrazine core?
Answer:
- X-ray crystallography resolves ambiguous regiochemistry. For example, 8c (10-fluoro-6-phenyl derivative) was unambiguously assigned via crystallographic data (CCDC 1919367) .
- NMR with lanthanide shift reagents distinguishes coupling constants (e.g., J₅,₈ vs. J₆,₈) to assign substituent positions .
- DFT calculations predict electrophilic substitution sites: Position 3 is most reactive, followed by 5 and 8, based on electron density maps .
Advanced Tip: Combine NOESY and HSQC spectra to resolve steric effects in crowded derivatives like 8h (naphtho-fused analogs) .
Data Contradictions & Validation
Q. Q5. How should researchers address discrepancies in reported biological potencies of imidazo[1,2-a]pyrazines?
Answer: Contradictions often arise from structural variations or assay conditions. For example:
- Nitrogen placement: Imidazo[1,2-a]pyrazine (7-nitrogen) shows lower antimicrobial activity than imidazo[1,2-a]pyridine (6-nitrogen), likely due to altered H-bonding capacity .
- Assay media: MIC values for 6-methyl derivatives vary between GAS and 7H12 media, emphasizing the need for standardized protocols .
Validation Strategy:
- Replicate assays across multiple cell lines (e.g., HEK293 for receptor binding vs. cancer cells for telomerase inhibition).
- Use isogenic controls (e.g., CRISPR-edited PDE knockouts) to isolate target effects .
Advanced Pharmacophore Design
Q. Q6. What strategies enhance the selectivity of imidazo[1,2-a]pyrazines for α-adrenergic receptors?
Answer:
- Scaffold modulation: 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) exhibits α₂ selectivity 70× greater than mianserin. Reducing the imidazole ring (2,3-dihydro analogs) decreases α₂ affinity while retaining α₁ activity .
- Halogen substitution: 5-Bromo derivatives enhance PDE inhibition but reduce receptor binding, highlighting a trade-off between target engagement and off-target effects .
Computational Guidance: Molecular docking (e.g., AutoDock Vina) paired with MD simulations predicts binding poses to α₂-adrenergic receptors, prioritizing substituents with optimal steric/electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
